1-(2-Fluorphenyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

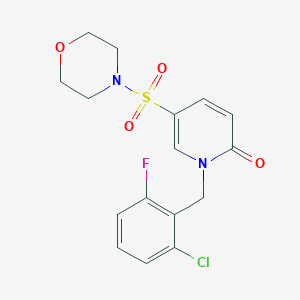

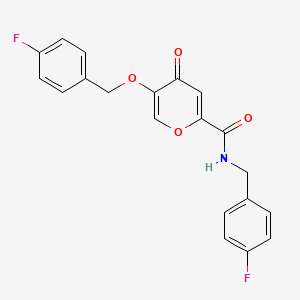

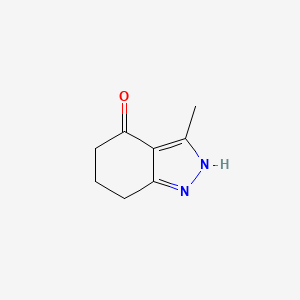

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a pyridinyl group, a 1H-1,2,3-triazole group, and a carboxylic acid group . These groups could potentially confer a variety of chemical properties to the compound, depending on their interactions and the overall 3D structure of the molecule.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazole ring and a pyridine ring suggests that the compound could potentially exhibit aromaticity, which would influence its chemical behavior .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the carboxylic acid group could potentially undergo reactions such as esterification or amide formation . The fluorine atom on the phenyl ring could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group could potentially make the compound acidic . The compound’s solubility would be influenced by its polarity, which in turn would be determined by the nature and arrangement of its functional groups .Wirkmechanismus

The mechanism of action of 1-(2-Fluorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Specifically, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.

Biochemical and Physiological Effects:

1-(2-Fluorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory activity, the compound has been shown to have anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-(2-Fluorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its versatility. The compound has been shown to exhibit a range of biological activities, making it a useful tool for studying a variety of biological processes. However, one limitation of using the compound is its potential toxicity. Like many chemical compounds, 1-(2-Fluorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid can be toxic at high doses, and caution should be taken when handling the compound in the lab.

Zukünftige Richtungen

There are a number of potential future directions for research involving 1-(2-Fluorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid. One area of interest is in the development of new therapeutic agents based on the compound's anti-inflammatory, anticancer, and antimicrobial properties. Another potential direction for research is in the study of the compound's mechanism of action, which could lead to a better understanding of the biological processes involved in inflammation, cancer, and infection. Finally, the compound's potential toxicity could be further explored in order to identify safe and effective dosages for use in lab experiments.

Synthesemethoden

The synthesis of 1-(2-Fluorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid can be achieved through a number of different methods. One common approach involves the reaction of 2-fluorobenzyl bromide with 4-pyridylacetylene in the presence of a copper catalyst. This reaction produces the intermediate 1-(2-Fluorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole, which can be further reacted with dimethylformamide dimethyl acetal to yield the final product.

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura-Kupplung

1-(2-Fluorphenyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-carbonsäure: dient als wertvolles Borreagenz in Suzuki–Miyaura (SM)-Kreuzkupplungsreaktionen . Die SM-Kupplung ist eine leistungsstarke Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion, die die Vereinigung chemisch unterschiedlicher Fragmente ermöglicht. Zu den wichtigsten Merkmalen dieser Anwendung gehören:

Heterocyclische Synthese

Der Triazolring in dieser Verbindung trägt zu seiner Vielseitigkeit bei. Forscher untersuchen seine Rolle beim Aufbau neuartiger heterocyclischer Strukturen, darunter Pyrazolo[3,4-b]pyridine . Diese Heterocyclen weisen oft interessante biologische Aktivitäten auf.

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN4O2/c15-10-3-1-2-4-11(10)19-13(9-5-7-16-8-6-9)12(14(20)21)17-18-19/h1-8H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMKNXYPPGFYCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Methyl-1,3-thiazol-5-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2457618.png)

![N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2457620.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2457628.png)

![{[Benzenesulfonylimino-(4-fluoro-phenyl)-methyl]-amino}-acetic acid](/img/structure/B2457629.png)

![1-(2-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2457635.png)